
2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinazoline derivatives are synthesized through multiple steps involving starting materials such as chloroaniline or chlorobenzamide, which undergo processes like esterification, amidation, reduction, and condensation reactions with other compounds like morpholine. For example, the synthesis of similar compounds involves the intermediate formation of 2-amino-4-chlorobenzamide from 4-chloro-2-nitrobenzoic acid, followed by a condensing reaction to achieve the target compound (Xu Li-feng, 2011). Another method includes a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester to synthesize 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline with advantages such as mild reaction conditions and convenient operation (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and MS. These compounds typically feature a planar quinazoline ring, which may be substituted with various functional groups contributing to their chemical diversity and biological activity. For instance, the structure of a compound similar to 2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline was confirmed through extensive spectral analysis, indicating the presence of morpholinyl and chlorophenyl groups attached to the quinazoline core (Nan Jiang et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. These reactions are essential for modifying the chemical structure and properties of quinazoline derivatives, allowing for the synthesis of compounds with desired biological activities. For example, reactions involving morpholine and diisopropylethylamine (DIPEA) under different conditions can lead to products of substitution, elimination, or isomerization, showcasing the versatility of quinazoline derivatives in chemical synthesis (O.A. Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are critical for determining the compound's suitability for pharmaceutical applications, including drug formulation and delivery. Detailed physical characterization is conducted using techniques like X-ray crystallography to elucidate the crystalline structures of these compounds, offering insights into their physical behavior and interactions (Nan Jiang et al., 2012).
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals. These properties are pivotal for their biological activity and potential therapeutic applications. The chemical behavior of these compounds is extensively studied through experimental and theoretical methods to understand their mechanism of action at the molecular level (F. Hassanzadeh et al., 2019).
特性
IUPAC Name |
4-[2-(2-chlorophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-7-3-1-5-13(15)17-20-16-8-4-2-6-14(16)18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHIJGGALGVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(morpholin-4-yl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5534101.png)



![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5534141.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![((1S)-1-{[6-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}propyl)amine](/img/structure/B5534148.png)
![2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol](/img/structure/B5534160.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)
![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)